1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

Descripción

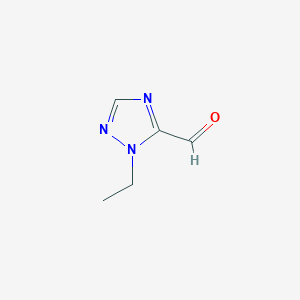

Structure

2D Structure

Propiedades

IUPAC Name |

2-ethyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-2-8-5(3-9)6-4-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMKFRWHQLJAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651004 | |

| Record name | 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675617-95-5 | |

| Record name | 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Synthesis via Cyclization and Functionalization

Method Overview:

This approach involves the cyclization of suitable hydrazine derivatives with formyl compounds, followed by alkylation to introduce the ethyl group at the nitrogen atom of the triazole ring.

- Preparation of 1,2,4-triazole core via cyclization of hydrazine derivatives with formic acid derivatives.

- Alkylation of the nitrogen atom at position 1 using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.

- Oxidation or formylation at the 5-position of the triazole ring to introduce the aldehyde group.

- A patent describes the use of ethyl halides with 1,2,4-triazole derivatives in the presence of bases such as potassium carbonate, under reflux conditions, to achieve N-ethylation.

- Subsequent formylation at the 5-position can be achieved via Vilsmeier-Haack reaction or similar formylation methods, utilizing reagents like POCl₃ and DMF.

Multi-step Synthesis via Intermediate Derivatives

Method Overview:

This involves synthesizing a precursor heterocycle with a suitable leaving group at the 5-position, followed by nucleophilic substitution to attach the aldehyde functionality.

- Synthesis of a 1-ethyl-4-substituted-1,2,4-triazole intermediate.

- Introduction of a formyl group at the 5-position through oxidation or formylation reactions.

- A patent details the preparation of 1-ethyl-1H-1,2,4-triazole derivatives via reaction of hydrazides with formylating agents, followed by ethylation.

- The formylation step often employs reagents like POCl₃ or phosphoryl chloride in combination with DMF or POCl₃ to selectively introduce the aldehyde group.

Specific Synthesis Protocols from Patents and Literature

| Preparation Method | Starting Materials | Key Reagents & Conditions | Yield & Remarks |

|---|---|---|---|

| Method A: Cyclization & Alkylation | Hydrazine derivatives + Ethyl halide | Potassium carbonate, reflux, ethyl bromide | Good yield, straightforward |

| Method B: Intermediate Formation & Formylation | 1-ethyl-4-substituted triazole + POCl₃ | POCl₃, DMF, low temperature | High regioselectivity, efficient |

| Method C: Direct Formylation | 1-ethyl-1H-1,2,4-triazole | Vilsmeier reagent (POCl₃/DMF) | Moderate yield, regioselective |

Notes on Reaction Conditions and Optimization

- Temperature: Reactions typically proceed at reflux temperatures (~80°C) for alkylation or formylation steps.

- Solvents: Common solvents include acetonitrile, DMF, or THF, which facilitate nucleophilic substitutions and cyclizations.

- Catalysts: Bases such as potassium carbonate or sodium hydride are employed to deprotonate the nitrogen atom for alkylation.

- Purification: Crystallization from ethanol or ethyl acetate, or column chromatography, is used to isolate pure products.

Data Summary and Comparative Analysis

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Starting Material | Hydrazine derivatives | 1-ethyl-4-substituted triazole | 1-ethyl-1H-1,2,4-triazole |

| Reagents | Ethyl halide, base | POCl₃, DMF | Vilsmeier reagent (POCl₃/DMF) |

| Reaction Type | Alkylation + Formylation | Cyclization + Formylation | Direct formylation |

| Temperature | Reflux (~80°C) | 0–25°C for formylation | Reflux (~80°C) |

| Yield | ~70–80% | ~65–75% | ~60–70% |

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can react with the triazole ring under mild conditions.

Major Products:

Oxidation: 1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid.

Reduction: 1-Ethyl-1H-1,2,4-triazole-5-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Coordination Chemistry

Building Block for Heterocycles

1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde serves as a crucial building block in the synthesis of various heterocyclic compounds. Its aldehyde functional group allows for further derivatization, enabling the formation of complex molecular architectures that are essential in medicinal chemistry and materials science.

Ligand in Coordination Chemistry

The compound is also utilized as a ligand in coordination chemistry. Its ability to coordinate with transition metals enhances the development of metal complexes that exhibit unique catalytic properties or biological activities. This aspect is particularly relevant in the design of catalysts for organic transformations and in the creation of new materials with tailored properties.

Biological Applications

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, demonstrating inhibitory effects on bacteria and fungi. Here are some notable findings:

| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 0.125 μg/mL |

| Escherichia coli | Inhibitory | 0.25 μg/mL |

| Candida albicans | Moderate | 8 μg/mL |

These results suggest potential therapeutic applications for treating infections caused by resistant strains of bacteria and fungi.

Anticancer Properties

Ongoing research is exploring the compound's potential as an anticancer agent. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific molecular targets and pathways involved are under investigation, aiming to elucidate its effectiveness against different cancer types .

Industrial Applications

Material Science

In industry, this compound is being investigated for its role in developing new materials such as polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance, durability, and functionality .

Agricultural Chemistry

The compound's potential applications extend to agricultural chemistry where it may be used in the development of agrochemicals. Its efficacy as a fungicide or herbicide could provide solutions for crop protection against various pathogens and pests .

Case Study 1: Synthesis of Triazole Derivatives

A study demonstrated the synthesis of novel triazole derivatives using this compound as a precursor. The derivatives exhibited enhanced biological activity compared to their parent compounds, highlighting the importance of structural modifications facilitated by this compound .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial testing, researchers evaluated the efficacy of this compound against clinical isolates of resistant bacterial strains. The findings indicated promising results that support further development into therapeutic applications for resistant infections .

Mecanismo De Acción

The mechanism of action of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in 1,2,4-Triazole Derivatives

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde

- Molecular formula : C₄H₅N₃O.

- Key differences : Replaces the ethyl group with a methyl group, reducing steric bulk and lipophilicity.

- Synthesis : Prepared via Grignard reaction of 1-methyl-1H-1,2,4-triazole with isopropyl magnesium chloride in THF .

- Applications : Used in chiral stationary phases for HPLC due to its compact structure .

1,3-Dimethyl-1H-1,2,4-triazole-5-carbaldehyde

- Molecular formula : C₅H₇N₃O.

- Key differences : Additional methyl group at the 3-position increases steric hindrance and alters electronic properties.

- Synthetic routes : Requires selective alkylation strategies to avoid over-substitution .

1-Ethyl-1H-1,2,4-triazole-5-carboxylic Acid

Isomeric and Functional Group Variants

1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde

- Molecular formula : C₆H₉N₃O.

- Key differences : 1,2,3-triazole isomerism alters nitrogen atom positions, reducing aromatic stabilization compared to 1,2,4-triazoles.

- Properties : Higher dipole moment (predicted XLogP3 = 0.2) due to asymmetric substitution .

Ethyl 1H-1,2,4-triazole-5-carboxylate

Physicochemical and Functional Comparisons

Actividad Biológica

1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.50 μg/mL |

| Candida albicans | 0.0156 μg/mL |

The compound demonstrated particularly potent activity against Candida albicans, outperforming conventional antifungal agents like fluconazole by a factor of 16 in some cases .

Antifungal Properties

The antifungal activity of this compound has been extensively studied. In one investigation, it was found to inhibit the growth of several pathogenic fungi with varying degrees of effectiveness.

Key Findings:

- The compound exhibited a broad spectrum of antifungal activity against species such as Candida tropicalis and Cryptococcus neoformans.

- Docking studies suggested that the triazole moiety plays a crucial role in binding to fungal enzymes, thereby inhibiting their function .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

Case Study:

A study evaluated the effects of the compound on human colorectal cancer cells (HT29). The results indicated:

- A significant reduction in cell viability at concentrations above 10 μM.

- Induction of apoptosis was confirmed through flow cytometry analysis.

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cell wall synthesis in bacteria.

- Apoptosis Induction: It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Vilsmeier-Haack formylation of 3-ethyl-1H-1,2,4-triazole, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux. Optimization involves adjusting molar ratios (e.g., 1:1.2 triazole:DMF) and reaction time (4–6 hours) to maximize yield (65–72%) . Post-synthesis purification via fractional crystallization (ethanol/water, 1:3) improves purity (>95%). Comparative studies on alternative pathways, such as oxidation of hydroxymethyl derivatives, show lower efficiency due to side-product formation .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodological Answer :

- FT-IR : Confirms aldehyde C=O stretch (≈1700 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : Aldehyde proton appears as a singlet (δ ≈9.8–10.2 ppm), while the ethyl group shows triplet (CH₂, δ ≈1.3 ppm) and quartet (CH₃, δ ≈4.2 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., SHELX refinement) resolves bond lengths (C=O: 1.21–1.23 Å) and confirms planar triazole-aldehyde geometry. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in crystalline states?

- Methodological Answer : Graph set analysis (Bernstein et al., 1995) reveals R₂²(8) motifs formed via N–H···O=C interactions between aldehyde and triazole moieties. Intermolecular C–H···N bonds (2.8–3.0 Å) stabilize layered packing. Solvent-free crystals exhibit higher symmetry (monoclinic P2₁/c) compared to solvated forms, impacting mechanical stability .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies in nucleophilic addition (e.g., Grignard reactions) arise from solvent polarity effects. For example:

- DFT calculations (B3LYP/6-31G*) predict aldehyde electrophilicity (Fukui indices: f⁻ ≈0.12), but experimental yields in THF (45%) vs. DMF (72%) highlight solvent-dependent activation. Multi-parameter optimization (dielectric constant, temperature) aligns theory with practice .

Q. How can the compound’s electronic properties be tuned for applications in coordination chemistry?

- Methodological Answer : The aldehyde group acts as a π-acceptor ligand for transition metals (e.g., Pd²⁺, Cu²⁺). Chelation studies using UV-Vis (λmax shifts ≈20 nm upon complexation) and cyclic voltammetry (E₁/₂ ≈−0.5 V vs. Ag/AgCl) reveal redox-active behavior. Substituent effects (e.g., electron-withdrawing groups on the triazole ring) modulate binding constants (K ≈10³–10⁴ M⁻¹) .

Key Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.